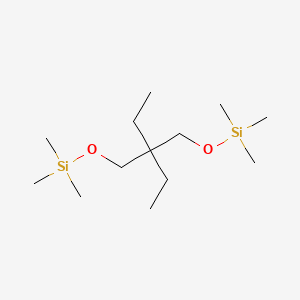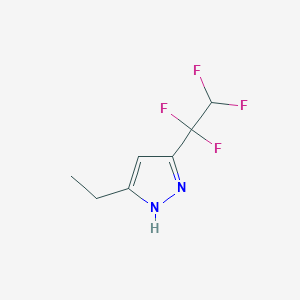
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 5 and a tetrafluoroethyl group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,2,2-tetrafluoroethyl ketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole: Lacks the ethyl group at position 5.
5-ethyl-1H-pyrazole: Does not contain the tetrafluoroethyl group.
1,3,5-trisubstituted pyrazoles: Vary in the nature and position of substituents.
Uniqueness
The combination of an ethyl group at position 5 and a tetrafluoroethyl group at position 3 makes 5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole unique. This specific substitution pattern imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not observed in other similar compounds.
Propiedades
Número CAS |
188838-49-5 |
|---|---|
Fórmula molecular |
C7H8F4N2 |
Peso molecular |
196.15 g/mol |
Nombre IUPAC |
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H8F4N2/c1-2-4-3-5(13-12-4)7(10,11)6(8)9/h3,6H,2H2,1H3,(H,12,13) |
Clave InChI |
HFJIQZDAPQQXMH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NN1)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
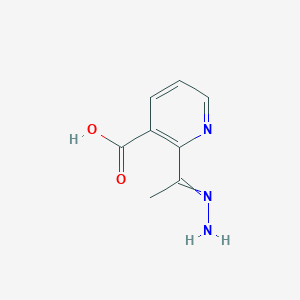
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
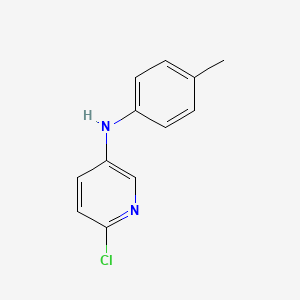
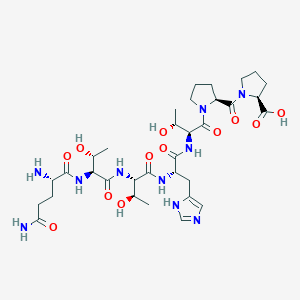
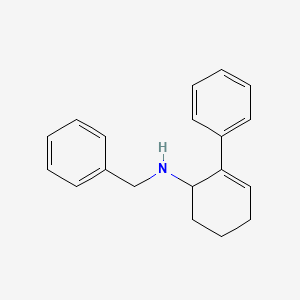
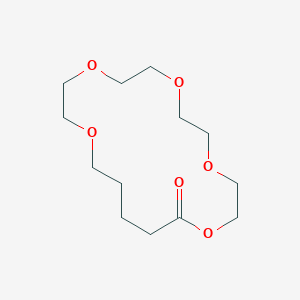
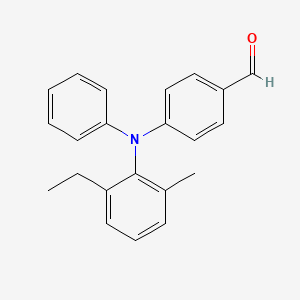
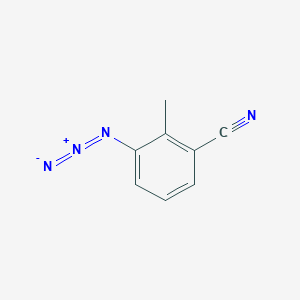
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)

